[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate
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Overview
Description
[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a phenyl ring, and a dimethylphenoxy group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate typically involves a multi-step process. One common method includes the reaction of an appropriate phenylamine derivative with a dimethylphenoxyacetate under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or nickel, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques, such as chromatography or crystallization, to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of [(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also contain an aniline ring but differ in their substitution patterns and chemical properties.
Ringer’s lactate solution: Although not structurally similar, it is another example of a compound with diverse applications in medicine and industry.
Steviol glycosides: These compounds are known for their sweetening properties and are used in the food industry.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-8-9-15(10-13(12)2)21-11-16(20)22-19-17(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKDSNOQMKCDLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC=CC=C2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=C2)\N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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